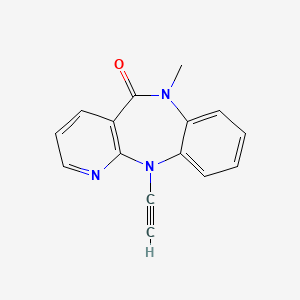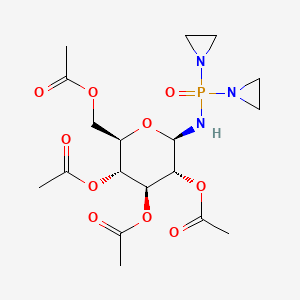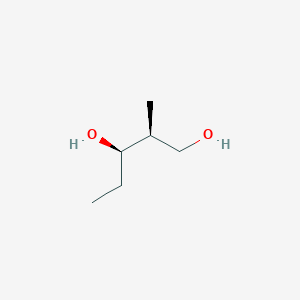
3Cat44GM2U
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3Cat44GM2U involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Introduction of Functional Groups: The fluorinated aromatic ring and the sulfonamide group are introduced through electrophilic aromatic substitution reactions and nucleophilic substitution reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher yields.
化学反应分析
Types of Reactions
3Cat44GM2U undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
3Cat44GM2U has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of 3Cat44GM2U involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Modulating Receptor Activity: The compound can bind to receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Oxidative Stress Modulation: It has been shown to modulate oxidative stress by influencing the production of reactive oxygen species and antioxidant defenses.
相似化合物的比较
Similar Compounds
Compounds similar to 3Cat44GM2U include:
PNU-177554: A structurally related compound with similar biological activities.
PNU-177555: Another analog with variations in the functional groups, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a fluorinated aromatic ring and a sulfonamide group, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress and interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
216868-86-9 |
|---|---|
分子式 |
C16H20FN3O3S2 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-[[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide |
InChI |
InChI=1S/C16H20FN3O3S2/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-25(22)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1 |
InChI 键 |
XOLXODOYQGMVSK-ZDUSSCGKSA-N |
手性 SMILES |
CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |
规范 SMILES |
CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















